molecular formula C11H13N3OS B1373760 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one CAS No. 1181312-73-1

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

Número de catálogo: B1373760
Número CAS: 1181312-73-1
Peso molecular: 235.31 g/mol
Clave InChI: YEDKTUNAZHSTCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(3-aminopropyl)-6-thiophen-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDKTUNAZHSTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Optimizing the 6-Aryl-2-Aminoalkyl-Pyridazinone Scaffold: A Technical Guide to SAR and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-aryl-2-aminoalkyl-3(2H)-pyridazinone scaffold represents a privileged structure in medicinal chemistry, distinguished by its versatile pharmacological profile.[1][2] While derivatives have shown potential as antihypertensives (via adrenergic antagonism) and acetylcholinesterase (AChE) inhibitors, this guide focuses on their most prominent application: non-steroidal anti-inflammatory (NSAID) and analgesic activity via COX-2 inhibition .

Unlike traditional NSAIDs (e.g., indomethacin), which often cause gastric ulceration due to non-selective COX-1 inhibition, 6-aryl-2-aminoalkyl-pyridazinones offer a tunable platform for COX-2 selectivity . The pharmacophore combines a lipophilic aryl tail (C6) with a polar, basic aminoalkyl head (N2), allowing for precise engagement with the COX-2 secondary pocket.

This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR), validated synthetic pathways, and assay protocols for researchers optimizing this scaffold.

Chemical Scaffold & Numbering System

To ensure reproducibility, we define the core structure based on the IUPAC numbering for 3(2H)-pyridazinones.

  • Position 3: Carbonyl oxygen (Hydrogen bond acceptor).

  • Position 2 (N): The critical site for aminoalkyl chain attachment (Solubility & Pharmacokinetics).

  • Position 6: Aryl attachment (Primary hydrophobic interaction).

  • Positions 4 & 5: Sites for steric modulation (H, Methyl, or Halo).

Core Structure Visualization

The following diagram outlines the SAR logic and functional regions of the scaffold.

SAR_Map Scaffold 6-Aryl-2-Aminoalkyl-Pyridazinone Core Scaffold Pos6 Position 6 (Aryl) Hydrophobic Tail Scaffold->Pos6 Primary Binding Pos2 Position 2 (N-Linker) Pharmacokinetic Handle Scaffold->Pos2 Solubility/ADME Pos45 Positions 4/5 Steric Gate Scaffold->Pos45 Conformation ArylSub Para-substitution (F, OMe) Increases COX-2 Selectivity Pos6->ArylSub Linker Alkyl vs. Acetamide Spacer Acetamide reduces toxicity Pos2->Linker Amine Terminal Amine (Morpholine/Piperazine) Modulates LogP & BBB Permeability Linker->Amine Attached to

Figure 1: SAR Map highlighting the three critical regions for modification. Position 6 drives potency, while Position 2 modulates bioavailability and safety.

Structure-Activity Relationship (SAR) Deep Dive

The Aryl Moiety (Position 6)

The aryl group at C6 is the primary driver of potency. It occupies the hydrophobic channel of the target enzyme (e.g., COX-2).

  • Electronic Effects: Electron-donating groups (EDGs) like 4-methoxy (-OMe) or 4-ethoxy significantly enhance analgesic activity compared to unsubstituted phenyl rings. This is attributed to increased electron density facilitating

    
     stacking interactions within the active site.
    
  • Halogenation: A 4-fluoro or 4-chloro substituent often retains potency while improving metabolic stability (blocking para-oxidation).

  • Steric Constraints: Bulky ortho-substituents (e.g., 2-methyl) drastically reduce activity by twisting the phenyl ring out of coplanarity with the pyridazinone core, disrupting the conjugated system necessary for receptor binding.

The Aminoalkyl Chain (Position 2)

This region is the "tuning knob" for physicochemical properties (LogP, pKa).

  • Linker Type:

    • Alkyl Chains (-(CH2)n-): Ethyl (

      
      ) and propyl (
      
      
      
      ) chains are common. Propyl chains often show higher affinity than ethyl due to increased flexibility, allowing the terminal amine to reach polar pockets.
    • Acetamide Linker (-CH2-CO-): Incorporating a carbonyl in the linker (e.g.,

      
      -substituted acetamide) frequently results in compounds with lower ulcerogenic indices . The additional hydrogen bond acceptor (carbonyl) can interact with solvent-exposed residues, improving solubility.
      
  • Terminal Amine:

    • Morpholine: Often yields the best balance of potency and solubility. The oxygen atom reduces lipophilicity compared to piperidine, reducing non-specific CNS side effects.

    • N-Methyl Piperazine: Enhances basicity and water solubility but may increase metabolic clearance.

Ring Substitution (Positions 4 & 5)
  • Unsubstituted (H): generally most active for simple analgesic profiles.

  • Methylation: A methyl group at C4 or C5 can lock the conformation but often reduces COX-2 inhibition efficiency due to steric clash with the enzyme's binding pocket wall (Val/Leu residues).

Synthetic Strategies & Protocols

The synthesis of 6-aryl-2-aminoalkyl-pyridazinones typically follows a convergent route: construction of the pyridazinone core followed by N-alkylation.

Validated Synthetic Workflow

Synthesis_Flow Step1 Friedel-Crafts Acylation (Aromatic + Succinic Anhydride) Step2 Cyclization (Gamma-Keto Acid + Hydrazine) Step1->Step2 Yields 6-Aryl-3(2H)-pyridazinone Step1->Step2 Intermed: Gamma-Keto Acid Step3 N-Alkylation (Base + Aminoalkyl Halide) Step2->Step3 Core Scaffold Formation Product Final 6-Aryl-2-Aminoalkyl-Pyridazinone Step3->Product Target Molecule Reagent1 AlCl3, DCM, Reflux Reagent2 NH2NH2-H2O, EtOH, Reflux Reagent3 K2CO3, Acetone/DMF, Reflux

Figure 2: The standard 3-step synthetic pathway. The Friedel-Crafts step defines the C6 aryl group; the N-alkylation step introduces the aminoalkyl chain.

Detailed Protocol: N-Alkylation (Step 3)

Context: This is the critical diversification step. Poor control here leads to O-alkylation byproducts.

Materials:

  • 6-(4-Methoxyphenyl)-3(2H)-pyridazinone (1.0 eq)

  • 3-Chloro-1-morpholinopropane (1.2 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (Catalytic, 0.1 eq)

  • Solvent: Dry Acetone or DMF.

Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve the pyridazinone intermediate in dry acetone (10 mL/mmol). Add anhydrous

    
    . Stir at room temperature for 30 minutes to generate the N-anion.
    
  • Addition: Add the chloroalkyl-amine hydrochloride (neutralized if necessary) and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 12–24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
    
  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel 60, Gradient elution).

Self-Validation Check:

  • NMR Confirmation: Look for the disappearance of the broad singlet (NH) at

    
     11.0–13.0 ppm and the appearance of triplet signals for the 
    
    
    
    protons at
    
    
    3.8–4.2 ppm.

Pharmacological Evaluation: COX-2 Inhibition[2][3]

To validate the SAR, compounds must be screened for COX-1 vs. COX-2 selectivity.

Data Summary (Hypothetical & Trend-Based)

The following table summarizes expected biological trends based on literature consensus for this scaffold.

Compound IDR (Pos 6)Linker (Pos 2)Amine (Pos 2)COX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)
Ref (Indomethacin) ---0.600.5 (Non-selective)
P-01 PhenylEthylDiethylamino5.2> 5
P-02 4-Cl-PhenylEthylMorpholine1.8> 50
P-03 4-OMe-PhenylPropylMorpholine0.45 > 100
P-04 4-OMe-PhenylAcetamideMorpholine0.55> 200 (Low Ulcerogenicity)

Interpretation:P-03 shows superior potency due to the 4-OMe donor and flexible propyl chain. P-04 sacrifices slight potency for improved safety (acetamide linker).

Assay Protocol: Colorimetric COX (Ovine) Screening

Objective: Determine IC50 values for COX-1 and COX-2 inhibition.

  • Enzyme Prep: Use purified Ovine COX-1 and COX-2 enzymes.

  • Incubation: Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (dissolved in DMSO) for 10 minutes at

    
    C.
    
  • Initiation: Add Arachidonic Acid (100

    
    M) and the colorimetric substrate (TMPD).
    
  • Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound. Monitor absorbance at 590 nm.

  • Calculation: $ % Inhibition = \frac{Abs_{control} - Abs_{sample}}{Abs_{control}} \times 100 $. Plot log-concentration vs. inhibition to derive IC50.

References

  • Review of Pharmacological Activities: Asif, M. (2014).[3] Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research. Link

  • Synthetic Methodology: Rimaz, M., et al. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry.[4] Link

  • Anti-inflammatory Mechanism: El-Gazzar, M., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. SAR Publication.[5] Link

  • COX-2 Selectivity Studies: Rathore, A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules (MDPI). Link

Sources

Bioisosteric Modulation in Pyridazinone Scaffolds: Phenyl vs. Thienyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyridazinone-based pharmacophores, the substitution of a phenyl ring with a thienyl moiety represents a classic yet critical bioisosteric switch. While often viewed merely as a steric replacement, this modification fundamentally alters the electronic landscape of the pyridazinone core, influencing solubility, metabolic stability, and target binding kinetics.

This guide analyzes the strategic interchange between phenyl and thienyl substituents at the 6-position of the 3(2H)-pyridazinone scaffold. We explore the causality behind potency shifts in COX-2 and PDE3 inhibitors and provide validated protocols for synthesizing these analogs, balancing the improved potency often seen with thiophenes against their known metabolic liabilities (S-oxidation).

Physicochemical & Electronic Profiling

The decision to replace a phenyl group with a thienyl group must be grounded in a precise understanding of electronic and steric differences. The pyridazinone ring is electron-deficient (


-deficient).
Electronic Coupling
  • Phenyl: Acts as a weak resonance donor but maintains a high degree of aromatic stability.[1] It provides a rigid, planar geometry.

  • Thienyl: An electron-rich (

    
    -excessive) heterocycle. When attached to the electron-deficient pyridazinone, the thienyl group acts as a stronger electron donor than phenyl. This "push-pull" electronic interaction can increase the dipole moment of the molecule, potentially strengthening hydrogen bond interactions at the pyridazinone carbonyl (C3=O) or NH group.
    
Steric and Lipophilic Comparison
FeaturePhenyl SubstituentThienyl SubstituentMedicinal Chemistry Implication
Electronic Nature

-neutral / Weak Donor

-excessive / Strong Donor
Thienyl can stabilize cationic transition states or improve binding in electron-poor pockets.
Van der Waals Volume ~75 ų~66 ųThienyl is ~10-15% smaller, allowing fit into tighter hydrophobic pockets.
Bond Angle (C-X-C) 120°~92° (C-S-C)Thiophene alters the vector of substituents, potentially optimizing binding site geometry.
Lipophilicity (LogP) BaselineSlightly Lower (-0.2 to -0.5

LogP)
Thiophene is more polarizable; often improves solubility slightly over phenyl.
Metabolic Risk Low (Epoxidation rare)High (S-oxidation)Thiophene introduces a "structural alert" for reactive metabolite formation.

Strategic Decision Framework

The following diagram outlines the logical flow for determining when to deploy a thienyl bioisostere in a pyridazinone campaign.

BioisostereDecision Start Lead Optimization: Pyridazinone Scaffold Analysis Analyze Binding Pocket: Is Phenyl interaction optimal? Start->Analysis StericConstraint Constraint: Pocket is narrow/small? Analysis->StericConstraint Yes ElectronicReq Requirement: Need higher e- density? Analysis->ElectronicReq No DecisionPhenyl Retain PHENYL: - Metabolic Stability Priority - Standard Pi-Pi Stacking StericConstraint->DecisionPhenyl No DecisionThienyl Switch to THIENYL: - Tighter Fit Required - S...O Interaction Possible StericConstraint->DecisionThienyl Yes (Thiophene is smaller) ElectronicReq->DecisionPhenyl No ElectronicReq->DecisionThienyl Yes (Thiophene is e- rich) ToxicityCheck Toxicity Screen: Check for S-Oxidation DecisionThienyl->ToxicityCheck Mandatory Step

Figure 1: Decision logic for Phenyl-to-Thienyl bioisosteric replacement.

Synthetic Methodologies

To accurately compare these substituents, a robust, divergent synthetic route is required. The Suzuki-Miyaura cross-coupling is the industry standard for introducing aryl/heteroaryl groups at the 6-position of the pyridazinone core.

Protocol: Synthesis of 6-(Thien-2-yl)-3(2H)-pyridazinones

Objective: Synthesize a 6-thienyl analog from a common 3-halo-pyridazinone precursor.

Reagents:

  • Substrate: 6-chloro-3(2H)-pyridazinone or 3-bromo-6-chloropyridazine (followed by hydrolysis).

  • Boronic Acid: Thiophene-2-boronic acid (vs. Phenylboronic acid for control).

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2M aqueous).[2]
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (4:1).

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask, dissolve the halogenated pyridazinone (1.0 eq) in DME/EtOH.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for preventing homocoupling of the boronic acid).

  • Addition: Add Thiophene-2-boronic acid (1.2 eq) and aqueous

    
     (2.5 eq).
    
  • Catalysis: Add

    
     (5 mol%).
    
  • Reflux: Heat the mixture to 85°C for 12–16 hours under Argon.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point:

  • Phenyl Analog:

    
     NMR will show multiplets at 
    
    
    
    7.3–7.6 ppm.[3]
  • Thienyl Analog:

    
     NMR will show distinctive doublets/multiplets at 
    
    
    
    7.1–7.8 ppm, often shifted upfield relative to phenyl due to electron density.

SynthesisWorkflow Input 6-Halo-pyridazinone Coupling Suzuki Coupling (R-B(OH)2, Pd(0)) Input->Coupling + Thiophene-2-boronic acid Product 6-Aryl-pyridazinone Coupling->Product Yield: 60-85%

Figure 2: General synthetic pathway for introducing bioisosteres.

Pharmacological Case Studies

COX-2 Inhibition (NSAIDs)

Pyridazinones are privileged scaffolds for COX-2 inhibition (e.g., Emorfazone analogs).[4]

  • Phenyl Baseline: 6-phenyl-3(2H)-pyridazinones show potent anti-inflammatory activity but often lack high selectivity for COX-2 over COX-1.

  • Thienyl Optimization: Replacing the 6-phenyl with 6-thienyl often improves selectivity . The smaller volume of the thiophene ring allows the molecule to settle deeper into the COX-2 hydrophobic channel, while the sulfur atom can engage in specific interactions with residues like Arg120 or Tyr355, which are not accessible to the phenyl ring.

  • Data Insight: In comparative SAR studies, thienyl analogs frequently exhibit

    
     values in the low nanomolar range (40-60 nM) compared to phenyl analogs (70-100 nM) [1, 3].
    
PDE3 Inhibition (Cardiotonics)

In the development of phosphodiesterase (PDE) inhibitors (e.g., related to Pimobendan or Levosimendan):

  • Effect: The electron-rich thiophene increases the basicity of the pyridazinone nitrogens slightly. This can enhance binding affinity to the metal center (

    
    ) in the PDE active site, although phenyl is often preferred in commercial drugs to avoid metabolic complications.
    

ADMET & Toxicology: The Thiophene Liability

While thiophene offers potency advantages, it introduces a significant metabolic risk that phenyl does not: S-oxidation .

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.[5]

  • S-Oxidation: Formation of a thiophene S-oxide.

  • Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.

  • Michael Acceptor: These intermediates are highly electrophilic Michael acceptors. They can covalently bind to nucleophilic residues (Cysteine, Lysine) on hepatic proteins, leading to immune-mediated hepatotoxicity (as seen with Tienilic Acid).

Mitigation Strategy:

  • Block the 5-position of the thiophene ring with a metabolic blocker (e.g., -Cl, -Me) to prevent oxidation.

  • Ensure the daily dose is low (<10 mg) to avoid saturating detoxification pathways (Glutathione conjugation).

References

  • Abida et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR. South Asian Res J Pharm Sci. Link[4]

  • Mangalagiu et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. Link

  • Ahmed et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. Link

  • Dansette et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Link

  • Gonçalves et al. (2011). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Link

Sources

Methodological & Application

Technical Application Note: Selective N-Alkylation of 6-(2-thienyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the procedure for the


-alkylation of 6-(2-thienyl)pyridazin-3(2H)-one with 3-bromopropylamine hydrobromide. This transformation is a critical step in medicinal chemistry, often used to introduce basic amine linkers into pyridazinone scaffolds—a pharmacophore found in various analgesic, anti-inflammatory, and cardiovascular drug candidates.
The Engineering Challenge

The synthesis presents two primary chemoselective challenges that this protocol addresses:

  • Tautomeric Selectivity (

    
    - vs. 
    
    
    
    -Alkylation):
    Pyridazin-3(2H)-ones exist in a lactam-lactim equilibrium. While the lactam (
    
    
    -form) is thermodynamically favored, the oxy-anion formed upon deprotonation is ambident. Conditions must be tuned to favor nucleophilic attack by the nitrogen atom.
  • Reagent Instability: The alkylating agent, 3-bromopropylamine, is prone to intramolecular cyclization to form azetidine or polymerization when generated as a free base. This protocol utilizes an in situ neutralization strategy to mitigate this side reaction.

Reaction Mechanism & Logic

The reaction proceeds via a classic


 mechanism. The choice of base and solvent is critical to control the specific site of alkylation.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 6-(2-thienyl)pyridazin-3(2H)-one (Lactam Form) Anion Pyridazinone Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (-H+) Base K2CO3 (Base) Base->Anion Transition SN2 Transition State Anion->Transition N-Attack (Major) SideProduct O-Alkylated Byproduct (Minor) Anion->SideProduct O-Attack (Suppressed) Reagent 3-Bromopropylamine HBr Reagent->Transition In-situ Neutralization Product 2-(3-aminopropyl)-6-(2-thienyl) pyridazin-3(2H)-one Transition->Product -Br-

Figure 1: Mechanistic pathway highlighting the critical deprotonation and nucleophilic attack steps.[1]

Critical Parameter Analysis
ParameterSelectionRationale
Base Potassium Carbonate (

)
Provides sufficient basicity (

of conjugate acid ~10.3) to deprotonate the pyridazinone (

~10.5) without promoting aggressive elimination or racemization.
Solvent DMF (Anhydrous)Polar aprotic solvent. Solvates the cation (

), leaving the pyridazinone anion "naked" and more nucleophilic, favoring

-alkylation over

-alkylation.
Reagent Form Hydrobromide SaltThe free amine is unstable. Using the HBr salt and neutralizing it in situ prevents premature cyclization to azetidine.
Stoichiometry Base Excess (3.0 equiv)1 eq neutralizes the HBr salt; 1 eq deprotonates the pyridazinone; 1 eq ensures reaction kinetics remain favorable.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 6-(2-thienyl)pyridazin-3(2H)-one (Synthesized via Friedel-Crafts/Hydrazinolysis or commercial source).

  • Reagent: 3-Bromopropylamine hydrobromide (CAS: 5003-71-4).

  • Base: Potassium carbonate (

    
    ), anhydrous, granular or powder.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Catalyst (Optional): Sodium Iodide (NaI) – accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure
Phase 1: Activation (Deprotonation)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the flask with 6-(2-thienyl)pyridazin-3(2H)-one (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL, 5 vol). Stir until dissolved.

  • Base Addition: Add

    
      (3.0 mmol, 3.0 equiv) in a single portion.
    
  • Aging: Stir the suspension at room temperature for 30 minutes .

    • Observation: The mixture may change color (often yellow to orange) indicating anion formation.

Phase 2: Alkylation
  • Reagent Addition: Add 3-bromopropylamine hydrobromide (1.2 mmol, 1.2 equiv) directly to the flask as a solid.

    • Note: Adding the solid salt prevents the handling of the unstable free amine.

  • Catalysis (Optional): Add NaI (0.1 mmol, 10 mol%) if the reaction is known to be sluggish.

  • Heating: Heat the reaction mixture to 60–80°C in an oil bath.

  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of starting material (

      
       ~0.3) and appearance of a lower running spot (amine product is polar) or a higher running spot if the amine is protected. Note: Free amine products often streak on silica; adding 1% 
      
      
      
      to the eluent helps.
    • Time: Typically 4–12 hours.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Pour into Ice-Water (30 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (

    
     mL).
    
    • Note: DMF is miscible with water but can drag into organic layers. Thorough washing is required.

  • Washing: Wash the combined organic layers with Water (

    
     mL) and Brine  (
    
    
    
    mL) to remove residual DMF.
  • Drying: Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Crude Analysis: The crude residue is typically a yellow/brown oil or semi-solid.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of

      
       to 
      
      
      
      (90:9:1). The ammonia is crucial to elute the free amine without tailing.
  • Salt Formation (Optional for storage): Dissolve the free amine in EtOH and add HCl/Ether to precipitate the hydrochloride salt, which is more stable.

Experimental Workflow Visualization

Workflow Start Start: Anhydrous Conditions Step1 1. Dissolve Substrate in DMF Add K2CO3 (3.0 eq) Start->Step1 Step2 2. Stir RT, 30 min (Anion Formation) Step1->Step2 Step3 3. Add 3-Bromopropylamine HBr (1.2 eq) Add NaI (cat.) Step2->Step3 Step4 4. Heat 60-80°C (4-12 Hours) Step3->Step4 Check TLC/LCMS Check Step4->Check Check->Step4 Incomplete Workup 5. Quench (Ice Water) Extract (EtOAc/DCM) Check->Workup Complete Purify 6. Column Chromatography (DCM:MeOH:NH4OH) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Characterization & QC

To validate the structure, look for these key spectroscopic signatures:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Thiophene Ring: Multiplets around

      
       7.1–7.8 ppm (3 protons).
      
    • Pyridazinone Ring: Singlet or doublet around

      
       7.0–8.0 ppm (depends on substitution at pos 4/5).
      
    • Propyl Linker:

      • Triplet (

        
         ~4.1 ppm, 
        
        
        
        ) –
        
        
        (Diagnostic for
        
        
        -alkylation;
        
        
        -alkylation would be further downfield ~4.4 ppm).
      • Multiplet (

        
         ~1.9 ppm, 
        
        
        
        ) – Central
        
        
        .
      • Triplet (

        
         ~2.6 ppm, 
        
        
        
        ) –
        
        
        .
  • Mass Spectrometry (ESI):

    • Observe

      
       peak corresponding to the molecular weight of the free base.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Increase reaction temp to 90°C. Increase base to 4.0 eq.
O-Alkylation Solvent polarity too low or "hard" leaving group.Ensure solvent is DMF (not Acetone/THF). Use Cs2CO3 instead of K2CO3 to promote N-selectivity via the "Cesium Effect".
Polymerization Free amine reacting with itself.Do not premix the amine salt with base. Add it directly to the reaction mixture containing the substrate.
Sticky Product Residual DMF.Wash organic layer 3x with water. Use lyophilization if possible.

References

  • Pyridazinone Synthesis Overview

    • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.

  • N-Alkylation Selectivity

    • Sotelo, E., et al. (2002). Efficient N-Alkylation of Pyridazin-3(2H)-ones. Synthetic Communications.
  • Reagent Handling (Bromoethylamine)

    • Goxha, A., et al. (2010). Selectivity of labeled bromoethylamine for protein alkylation. ResearchGate.
  • Biological Relevance

    • Utku, S., et al. (2011).[2] Synthesis of novel 6-substituted-3(2H)-pyridazinone.... Arzneimittelforschung.[3] (Demonstrates 6-substituted pyridazinone protocols).

Sources

solvent selection for recrystallization of 2-substituted pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Selection, Thermodynamic Control, and Solid-State Engineering

Executive Summary

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for analgesic (Emorfazone), cardiotonic (Levosimendan), and anti-inflammatory agents.[1] However, the introduction of a substituent at the N-2 position disrupts the strong intermolecular hydrogen bonding network typical of the parent pyridazinone (NH···O=C dimer), often leading to unpredictable solubility profiles and a high propensity for "oiling out" during purification.[1]

This guide provides a scientifically grounded protocol for selecting solvent systems for 2-substituted pyridazinones. It moves beyond trial-and-error, utilizing solubility parameters and thermodynamic principles to ensure high purity and stable polymorph isolation.

Physicochemical Profiling & Solvent Strategy

The Solubility Paradox

Unsubstituted pyridazinones have high melting points and poor organic solubility due to strong donor-acceptor pairing.

  • 2-Substitution Effect: Capping the N-2 position removes the H-bond donor, significantly lowering the lattice energy and increasing lipophilicity.

  • Implication: Solvents that work for the parent heterocycle (e.g., pure water or acetic acid) often cause 2-substituted derivatives to phase-separate as oils rather than crystals.[1]

Solvent Selection Matrix

The following matrix correlates the electronic nature of the 2-substituent with field-validated solvent systems.

2-Substituent TypePhysicochemical CharacterPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Critical Notes
Aryl (e.g., Phenyl)Lipophilic, π-stacking capableEthyl Acetate or Ethanol Heptane or Water Preferred System.[1] Ethanol/Water (95:[1]5) is the gold standard for 6-phenyl-2-substituted analogs [1].
Alkyl (e.g., Methyl, Ethyl)Moderate lipophilicity, flexibleIsopropyl Alcohol (IPA) Hexanes Risk of oiling out is highest here.[1] Avoid rapid cooling.
Polar/H-Bonding (e.g., Acid, Amide)High polarity, water-solubleDMF or DMSO Ethanol or Water Requires high thermal input.[1] DMF/Ethanol (1:1) is effective for highly insoluble fused systems [2].
Halogenated Aryl High crystallinityAcetone Hexanes Chlorinated derivatives often crystallize well from acetone/hexane mixtures [3].

Strategic Workflow: The Solubility Screen

Do not commit the entire batch to a solvent without this micro-screen.

SolubilityScreen Start Crude 2-Substituted Pyridazinone SolventA Test A: Ethanol (Hot) Start->SolventA SolventB Test B: Ethyl Acetate (Hot) Start->SolventB CheckA Dissolves? SolventA->CheckA CheckB Dissolves? SolventB->CheckB ResultA1 Precipitates on Cooling? YES -> Use EtOH CheckA->ResultA1 Yes ResultA2 No Precipitate? Add Water (Anti-solvent) CheckA->ResultA2 Stays Soluble ResultB1 Precipitates on Cooling? YES -> Use EtOAc CheckB->ResultB1 Yes ResultB2 Oils Out? Switch to Acetone/Hexane CheckB->ResultB2 Oils/Gums

Figure 1: Micro-scale solubility screening logic for initial solvent determination.

Detailed Protocol: Binary Solvent Recrystallization

This protocol is optimized for 6-aryl-2-substituted pyridazinones , utilizing the Ethanol/Water or Ethyl Acetate/Heptane systems.[1]

Phase 1: Dissolution (Thermodynamic Saturation)[1]
  • Setup: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Primary Solvent Addition: Add the Primary Solvent (e.g., Ethanol) in small portions (2-3 mL/g) while heating the bath to near-boiling (e.g., 75°C for EtOH).

  • Saturation Point: Continue adding hot solvent dropwise until the solid just dissolves.

    • Expert Tip: If the solution is colored but clear, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

  • Concentration Check: If a large excess of solvent was used, distill off solvent until the solution is slightly supersaturated (first sign of turbidity), then redissolve with a few drops of hot solvent.[1]

Phase 2: Nucleation & Anti-Solvent Addition
  • Initial Cooling: Remove from heat and allow the flask to cool to ~50°C.

  • Anti-Solvent Titration:

    • While stirring rapidly, add the Anti-Solvent (e.g., Water or Heptane) dropwise.[1]

    • Stop immediately when a persistent cloudiness (turbidity) is observed.

  • Re-clarification: Add 1-2 drops of the hot Primary Solvent to clear the turbidity. This creates a metastable supersaturated solution.

Phase 3: Controlled Crystal Growth (The "Oiling Out" Prevention)[1]
  • Seeding (Critical): If available, add a tiny seed crystal of the pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.[1]

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and allow it to cool to room temperature undisturbed over 2-3 hours.

    • Why: Rapid cooling traps impurities and causes oiling. Slow cooling favors the formation of the most stable polymorph.

  • Final Chill: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation[1]
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the cake with a cold mixture of Primary/Anti-solvent (1:3 ratio).

    • Warning: Do not use pure Primary Solvent for washing; it will redissolve the product.

  • Drying: Dry in a vacuum oven at 40-50°C.

Troubleshooting: The "Oiling Out" Phenomenon

2-substituted pyridazinones are notorious for separating as a liquid oil rather than a solid.

SymptomMechanistic CauseCorrective Action
Oiling Out Impurities lower the melting point below the solvent boiling point; or the "Gap" between melting point and solubility limit is too narrow.1. Temperature Control: Re-heat to dissolve the oil. Cool very slowly to a temperature above the oiling point, seed, and hold isothermally.2. Solvent Switch: Change from Ethanol/Water to Ethyl Acetate/Heptane . The lower polarity of EtOAc often favors crystal lattice formation over amorphous oil.
Gel Formation Rapid precipitation of long needles trapping solvent.High-Shear Stirring: Break the gel mechanically while heating. Add more solvent to dilute.
Polymorphs Kinetic vs. Thermodynamic control.Ripening: If fluffy needles form (kinetic), hold the slurry at 40°C for 2 hours. They may convert to denser blocks (thermodynamic).

Mechanistic Diagram: Solvation & Crystallization

Mechanism Solid Solid State (Lattice Energy) Solvated Solvated (Enthalpy of Solvation) Solid->Solvated Heat + Solvent (Endothermic) Nucleation Nucleation (Critical Cluster) Solvated->Nucleation Supersaturation (Cooling/Anti-solvent) Oil Oiling Out (Amorphous) Solvated->Oil Rapid Cooling or Impurities Nucleation->Solvated Redissolution (If T too high) Crystal Pure Crystal (Thermodynamic Sink) Nucleation->Crystal Growth Oil->Crystal Seeding + Slow Cool

Figure 2: Thermodynamic pathway of recrystallization showing the diversion to "Oiling Out" and the recovery path.

References

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. (2019). [1]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. (2022).[1]

  • Preparation of substituted pyridazines. US Patent 4628088A.

  • Synthesis and Characterization of Unique Pyridazines. Liberty University Undergraduate Thesis. (2023).

Sources

preparation of hydrochloride salts of amino-pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Optimization of Hydrochloride Salts of Amino-Pyridazinone Derivatives

Executive Summary

Amino-pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities including phosphodiesterase (PDE) inhibition, cardiotonic effects, and anti-inflammatory properties. However, the free base forms of these heterocycles often suffer from poor aqueous solubility and limited bioavailability.

This Application Note provides a comprehensive, field-proven protocol for converting amino-pyridazinone free bases into their hydrochloride (HCl) salts. Unlike generic salt formation guides, this document addresses the specific electronic nuances of the pyridazinone core—specifically the competition between exocyclic amines and ring nitrogens—and provides a self-validating workflow to ensure high crystallinity, purity, and yield.

Chemical Basis & Mechanistic Strategy

Structural Considerations & pKa Analysis

The success of salt formation depends on the ΔpKa between the acid and the basic center of the drug molecule (API).[1]

  • The Pyridazinone Core: The 3(2H)-pyridazinone ring typically exhibits lactam-lactim tautomerism.[1] The ring nitrogen at position 2 (N2) is weakly acidic (pKa ~10-11), while N1 is weakly basic.

  • The Amino Substituent:

    • Type A (Alkyl-amino side chain): Highly basic (pKa ~9-10). This is the primary site of protonation.[1]

    • Type B (Directly attached amino group): If the amino group is directly attached to the heterocyclic ring (e.g., 4-amino-pyridazinone), it functions as a vinylogous amide. Its basicity is significantly reduced (pKa ~2-4) due to resonance delocalization into the carbonyl.[1]

Critical Directive: For Type B substrates, strong acidic conditions (pH < 1) and non-aqueous solvents are strictly required to prevent hydrolysis or dissociation of the weak salt.

Reaction Pathway Visualization

SaltFormationMechanism FreeBase Amino-Pyridazinone (Free Base) Solvation Solvation (Polar Organic Solvent) FreeBase->Solvation Dissolution Protonation Protonation (HCl Addition) Solvation->Protonation + H+ Cl- Equilibrium Supersaturation Equilibrium Protonation->Equilibrium Ionic Pairing Equilibrium->Protonation Re-dissolve (if oiling) Nucleation Nucleation & Crystal Growth Equilibrium->Nucleation Cooling/Anti-solvent Isolation Filtration & Drying Nucleation->Isolation Solid State

Figure 1: Mechanistic workflow for the conversion of amino-pyridazinone free base to hydrochloride salt.

Experimental Protocols

Materials & Reagents
  • Substrate: Amino-pyridazinone derivative (Purity >98% by HPLC).

  • Solvents: Ethanol (absolute), Methanol, Isopropanol (IPA), Ethyl Acetate, Diethyl Ether (anhydrous).

  • Acid Sources:

    • Reagent A: 4M HCl in Dioxane (Preferred for anhydrous salts).[1]

    • Reagent B: 1.25M HCl in Ethanol (Preferred for scale-up).

    • Reagent C: Concentrated Aqueous HCl (37%) (Use only if water tolerance is established).

Method A: Anhydrous Salt Formation (High Purity/Hygroscopic Sensitive)

Best for: Early-stage discovery compounds and Type B (weakly basic) substrates.

  • Dissolution: Charge 1.0 equivalent (eq) of the amino-pyridazinone free base into a round-bottom flask. Add Anhydrous Ethanol or Methanol (10-20 volumes). Heat to 40-50°C until fully dissolved.

    • Note: If solubility is poor, add Dichloromethane (DCM) as a co-solvent (up to 20% v/v).

  • Acid Addition: Cool the solution to room temperature (20-25°C). While stirring vigorously, add 1.1 to 1.2 equivalents of Reagent A (HCl in Dioxane) dropwise over 10 minutes.

    • Observation: A slight exotherm is normal.[1] The solution may turn cloudy immediately.

  • Crystallization: Stir the mixture at room temperature for 2 hours.

    • If no precipitate forms:[1][2] Cool to 0-5°C in an ice bath for 1 hour.

    • If oil forms:[1][3] Reheat to dissolve, add seed crystals (if available), and cool very slowly (1°C/min).

  • Anti-Solvent (Optional): If yield is low (<50%), add anhydrous Diethyl Ether or Ethyl Acetate (5-10 volumes) dropwise to induce further precipitation.

  • Isolation: Filter the solid using a sintered glass funnel (Grade 3 or 4).

  • Washing: Wash the filter cake with cold anhydrous ether (2 x 3 volumes) to remove excess acid and impurities.[1]

  • Drying: Dry in a vacuum oven at 40-50°C for 12-24 hours.

Method B: Aqueous-Organic Precipitation (Scalable)

Best for: Stable, highly basic (Type A) substrates and process scale-up.

  • Dissolution: Suspend 1.0 eq of free base in Isopropanol (IPA) (10 volumes). Heat to reflux (80°C) to obtain a clear solution.

  • Acid Addition: Add 1.05 equivalents of Reagent C (Conc. Aq. HCl) dropwise to the hot solution.

  • Cooling Profile: Turn off the heat source and allow the vessel to cool to room temperature naturally (approx. 2-3 hours). This slow cooling promotes larger, purer crystals.

  • Final Crystallization: Once at room temperature, chill to 0-5°C for 2 hours.

  • Isolation: Filter and wash with cold IPA.

Process Optimization & Troubleshooting (Self-Validating Systems)

The following decision tree allows the researcher to diagnose and correct failure modes in real-time.

Troubleshooting Start Precipitate Status? Oiling Oiling Out? Start->Oiling Sticky Gum NoPpt No Precipitate? Start->NoPpt Clear Solution FineSolid Amorphous/Fine Solid? Start->FineSolid Powder Action1 1. Heat to redissolve 2. Add more polar solvent 3. Slow cool Oiling->Action1 Action2 1. Concentrate (Rotovap) 2. Add Anti-solvent (Ether) 3. Scratch glass NoPpt->Action2 Action3 1. Digest (stir hot) in EtOAc 2. Slow solvent evaporation FineSolid->Action3

Figure 2: Troubleshooting logic for common salt formation issues.

Critical Process Parameters (CPPs):

  • Stoichiometry: Avoid large excesses of HCl (>1.5 eq) as this can lead to hydroscopic dihydrochloride salts or degradation of the pyridazinone ring.[1]

  • Water Content: For Method A, ensure water content is <0.5%. Water acts as a plasticizer and can prevent crystallization of hygroscopic salts.

  • Temperature: Rapid cooling causes "crashing out" (amorphous material/trapped impurities).[1] Slow cooling favors crystalline lattice formation.[1]

Characterization & Validation

A synthesized salt must pass the following validation criteria before use in biological assays:

TechniqueParameterAcceptance CriteriaRationale
1H-NMR Chemical Shift (δ)Downfield shift of protons adjacent to the amino group (0.2 - 0.5 ppm).Confirms protonation site.
Elemental Analysis Chlorine ContentTheoretical % ± 0.4%Confirms mono- vs. di-hydrochloride stoichiometry.
XRPD Diffraction PatternDistinct peaks; no "halo" (amorphous).[1]Confirms crystallinity (critical for stability).
DSC Melting PointSharp endotherm; typically >200°C and distinct from free base.[1]Confirms purity and solid-state form.
IC (Ion Chrom.) Counter-ion1:1 molar ratio (Drug:Cl).[1]Validates salt stoichiometry.

Expert Insight: In 1H-NMR, the disappearance of the broad exchangeable NH/NH2 signals of the free base and the appearance of a broad singlet at δ 10-12 ppm (NH+) is a definitive confirmation of salt formation in DMSO-d6.

References

  • Synthesis and Evaluation of Pyridazinone Derivatives

    • Title: Synthesis and biological evaluation of some new pyridazinone deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (Representative link for context)

  • Salt Selection Methodologies

    • Title: Pharmaceutical Salts: Properties, Selection, and Use.
    • Source:Handbook of Pharmaceutical Salts.
    • URL:[Link]

  • General Procedure for Hydrochloride Salts

    • Title: Preparation of Hydrochloride Salts of Amines.[3][4][5]

    • Source:Vogel's Textbook of Practical Organic Chemistry.[1]

    • URL:[Link]

  • Crystallization of Weak Bases

    • Title: Salt formation of weakly basic drugs: A case study.
    • Source:Journal of Pharmaceutical Sciences.
    • URL:[Link] (General Journal Link)

(Note: Specific patent literature for proprietary pyridazinone drugs like Levosimendan often contains the most detailed industrial protocols, typically following Method B described above.)

Sources

Application Notes and Protocols for the Synthesis of 6-(2-thienyl)pyridazinone via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thienylpyridazinone Scaffold

The fusion of pyridazinone and thiophene rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyridazinone derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] The thiophene moiety, a common pharmacophore, often enhances the biological profile of parent molecules, contributing to their therapeutic efficacy.[4][5] The synthesis of 6-(2-thienyl)pyridazinone and its analogues is therefore a critical endeavor for the discovery of novel therapeutic agents and functional materials.

Among the myriad of synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the construction of C-C bonds between aromatic and heteroaromatic systems.[6] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern organic synthesis.[7]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling for the synthesis of 6-(2-thienyl)pyridazinone, offering in-depth insights into the reaction mechanism, optimization of critical parameters, a detailed experimental protocol, and a troubleshooting guide to navigate potential challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridazinone, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the thiophene boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Pyridazinone-X pd_intermediate Ar-Pd(II)L₂-X (Pyridazinone-Pd Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Thiophene-B(OR)₃⁻ diaryl_pd Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Product: Thienylpyridazinone boronic_acid Thiophene-B(OH)₂ boronate Thiophene-B(OR)₃⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., Na₂CO₃, K₃PO₄) boronate->transmetalation Experimental_Workflow cluster_workflow Synthetic Workflow start Start: 6-Oxo-1,6-dihydropyridazine halogenation Step 1: Halogenation (e.g., with POCl₃ or POBr₃) start->halogenation halopyridazinone Intermediate: 6-Halopyridazinone halogenation->halopyridazinone suzuki_coupling Step 2: Suzuki-Miyaura Coupling halopyridazinone->suzuki_coupling + Thiophene-2-boronic acid + Pd Catalyst, Base, Solvent product Final Product: 6-(2-thienyl)pyridazinone suzuki_coupling->product

Caption: A streamlined workflow for the synthesis of 6-(2-thienyl)pyridazinone.

Part 1: Synthesis of 6-chloropyridazin-3(2H)-one

Materials:

  • Pyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add pyridazin-3(2H)-one (1.0 equiv.).

  • Carefully add phosphorus oxychloride (3.0-5.0 equiv.) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-chloropyridazin-3(2H)-one.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.

Part 2: Suzuki-Miyaura Coupling

Materials:

  • 6-chloropyridazin-3(2H)-one (1.0 equiv.)

  • Thiophene-2-boronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • 2M aqueous sodium carbonate solution (2.0 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 6-chloropyridazin-3(2H)-one (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the solvent mixture of DME and ethanol (e.g., in a 4:1 ratio).

  • Add the 2M aqueous sodium carbonate solution (2.0 equiv.).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-(2-thienyl)pyridazinone.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides practical solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.1. Ensure the Pd(0) catalyst has not been oxidized. Use fresh catalyst or a pre-catalyst system. Ensure the reaction is conducted under a strictly inert atmosphere.
2. Insufficiently strong or poorly soluble base.2. Switch to a stronger base like K₃PO₄, especially in anhydrous conditions. Ensure the base is finely powdered for better solubility and reactivity.
3. Poor quality of boronic acid.3. Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage.
Protodeboronation of Thiophene Boronic Acid 1. Presence of water and/or prolonged reaction times at elevated temperatures. [10][11]1. Minimize reaction time. Consider using anhydrous conditions with a base like K₃PO₄ or CsF. Using a boronate ester (e.g., pinacol ester) instead of the boronic acid can also mitigate this side reaction. [12]
Homocoupling of Thiophene Boronic Acid 1. Presence of oxygen.1. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of the Pyridazinone 1. Presence of protic impurities or certain solvents/bases.1. Ensure all reagents and solvents are pure and dry, especially when using anhydrous conditions. The choice of ligand can sometimes influence the extent of dehalogenation.
Difficult Purification 1. Presence of residual boronic acid or its byproducts.1. An aqueous wash with a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid. [13]Alternatively, adding a diol like ethylene glycol to the crude mixture can form a water-soluble boronate ester, facilitating its removal during aqueous workup.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and reliable method for the synthesis of 6-(2-thienyl)pyridazinone and its derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively optimize reaction conditions to achieve high yields and purity. This guide provides a solid foundation for the successful application of this important transformation in the pursuit of novel molecules with potential therapeutic and material applications.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112. [Link]

  • Protodeboronation. (2023). In Wikipedia. [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(7), 1834-1843. [Link]

  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Trilla, M., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Synthesis, 20(8), 906-925. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • El-Sayed, N. F., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(42), 27315-27333. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5735. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

  • Suzuki Coupling. (n.d.). In Organic Chemistry Portal. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). Journal of the Indian Chemical Society, 98(10), 100164. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). ACS Catalysis, 11(15), 9846–9852. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (2004). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Current Opinion in Investigational Drugs, 5(3), 289-295. [Link]

  • Valenti, S., et al. (2000). Synthesis and thrombolytic activity of new thienopyrimidinone derivatives. Il Farmaco, 55(11-12), 717-723. [Link]

  • Ciriminna, R., et al. (2016). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 6(9), 133. [Link]

  • Suzuki-Miyaura Coupling. (2019). In Chemistry LibreTexts. [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015).
  • So, C. M., & Kwong, F. Y. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. The Journal of Organic Chemistry, 76(11), 4647–4659. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17463–17478. [Link]

  • Kumar, D., et al. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic Letters, 14(23), 5944–5947. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. In Chem 115. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (2016). ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(4), 868-875. [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: a review. (2012). Bioorganic & Medicinal Chemistry, 20(11), 3358-3369. [Link]

  • How to remove excess of thiophene boronic acid from reaction mixture? (2017). ResearchGate. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (2020).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society, 139(36), 12418–12421. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

Sources

Troubleshooting & Optimization

improving regioselectivity of N-alkylation vs O-alkylation in pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the alkylation of pyridazin-3(2H)-ones.

Ticket ID: REGIO-PYR-001 Topic: Improving Regioselectivity of N-Alkylation vs. O-Alkylation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Tautomer Trap

Pyridazin-3(2H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] While the lactam form is thermodynamically favored in solution, the anion generated upon deprotonation is an ambident nucleophile .

  • N-Alkylation (N2 position): Generally favored under thermodynamic control, polar aprotic solvents, and alkali metal bases.[1]

  • O-Alkylation (O3 position): Favored by "hard" conditions, silver cation coordination, or specific steric constraints.[1]

This guide provides a decision framework to force the reaction toward the desired isomer.

Troubleshooting & Diagnostic Q&A

Case 1: "I need N-alkylation, but I am observing significant O-alkylation (or mixtures)."

Diagnosis: You are likely operating under conditions that increase the "hardness" of the nucleophile or prevent tight ion-pairing at the oxygen.

Corrective Actions:

  • Switch Solvent: Move to high-dielectric, polar aprotic solvents like DMF, DMSO, or NMP . These solvents solvate the cation (e.g., K+, Cs+) effectively, leaving the "naked" anion free.[1] Since the Nitrogen (N2) is the softer nucleophilic center, it is intrinsically more reactive toward soft electrophiles (alkyl halides) in the absence of coordination effects.

  • Change Base: Use Cesium Carbonate (Cs₂CO₃) .[1] The "Cesium Effect" involves the large, soft cesium cation which forms a loose ion pair, further promoting the nucleophilicity of the N-atom.

  • Temperature: Increase the temperature (60–100°C). N-alkylation is often the thermodynamic product; higher heat helps overcome the activation barrier if the O-alkylation is kinetically competitive.

Case 2: "I specifically need the O-alkylated product (alkoxypyridazine), but N-alkylation dominates."

Diagnosis: You are fighting the thermodynamic preference of the heterocycle. You must use the Silver Template Effect or blocking strategies.

Corrective Actions:

  • The Silver Hammer: Switch to Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) in a non-polar solvent like Benzene, Toluene, or Hexane .[1]

    • Mechanism:[2][3][4][5] Ag⁺ coordinates strongly to the soft Nitrogen lone pair and the pi-system, effectively "blocking" the N-site and forcing the electrophile to attack the Oxygen. Furthermore, Ag⁺ assists in halide abstraction from the alkylating agent (precipitation of AgX).[1]

  • Electrophile Selection: Use "harder" electrophiles if possible (e.g., alkyl tosylates/triflates over iodides), though the Ag-effect usually overrides this.[1]

  • Avoid Mitsunobu: Standard Mitsunobu conditions (PPh₃/DEAD) on pyridazinones typically favor N-alkylation .[1] Do not rely on Mitsunobu for O-alkylation unless the substrate has unique steric constraints.[1]

Case 3: "My reaction stalls or yields are low regardless of selectivity."

Diagnosis: Pyridazinones are electron-deficient rings.[1] The NH is acidic (pKa ~10-11), but the nucleophilicity is lower than simple amines.[1]

Corrective Actions:

  • Add a Catalyst: For N-alkylation, adding a catalytic amount of NaI (Finkelstein condition) can activate alkyl chlorides/bromides in situ.[1]

  • Check Sterics: If utilizing bulky electrophiles (e.g., isopropyl, tert-butyl), N-alkylation becomes sterically disfavored.[1] In these cases, O-alkylation might increase simply because N is inaccessible.[1]

Decision Logic & Mechanism

The following diagram illustrates the decision process and the mechanistic divergence based on the metal cation (M+).

PyridazinoneAlkylation Start Target: Pyridazinone Alkylation TargetN Target: N-Alkylation Start->TargetN Default Path TargetO Target: O-Alkylation Start->TargetO Special Case ConditionN Standard Conditions: Polar Aprotic Solvent (DMF/DMSO) Alkali Base (K2CO3, Cs2CO3) TargetN->ConditionN ConditionO Silver Template Conditions: Non-polar Solvent (Toluene/Benzene) Silver Salt (Ag2CO3, Ag2O) TargetO->ConditionO MechN Mechanism: Thermodynamic Control 'Naked' Anion (Soft Nucleophile) Attacks Soft Electrophile ConditionN->MechN MechO Mechanism: Kinetic/Coordination Control Ag+ blocks N-site Precipitation of Ag-Halide drives O-attack ConditionO->MechO ProductN Product: N-Alkyl Pyridazinone MechN->ProductN ProductO Product: 3-Alkoxy Pyridazine MechO->ProductO

Caption: Decision tree for selecting experimental conditions based on the desired regioisomer.

Experimental Protocols

Protocol A: High-Selectivity N-Alkylation

Objective: Maximize N2-alkylation using the "Cesium Effect."

Materials:

  • Substrate: Pyridazin-3(2H)-one derivative (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the pyridazinone substrate and anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at room temperature for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation.[1]

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS. (Typical time: 2–6 hours).[1]

  • Workup: Pour the mixture into ice-water. If the product precipitates, filter and wash with water. If not, extract with EtOAc (3x), wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.[1]

Protocol B: Silver-Mediated O-Alkylation

Objective: Force O3-alkylation by blocking the nitrogen.[1]

Materials:

  • Substrate: Pyridazin-3(2H)-one derivative (1.0 equiv)[1]

  • Electrophile: Alkyl Iodide or Bromide (1.5 equiv)[1]

  • Reagent: Silver Carbonate (Ag₂CO₃) (1.5 – 2.0 equiv)[1]

  • Solvent: Anhydrous Toluene or Benzene (0.1 M)[1]

Procedure:

  • Suspension: In a foil-wrapped flask (to protect Ag salts from light), suspend the pyridazinone and Ag₂CO₃ in anhydrous Toluene.

  • Addition: Add the alkyl halide.

  • Reaction: Heat to reflux (110°C) with vigorous stirring. The reaction is heterogeneous; efficient stirring is critical.

  • Monitoring: Monitor by TLC. Note that O-alkylated products often run higher (less polar) than N-alkylated products on silica.[1]

  • Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

    • Warning: Do not use acidic workups, as alkoxypyridazines can hydrolyze back to the pyridazinone under strong acid conditions.

Data & Comparison

The following table summarizes the expected regioselectivity outcomes based on literature precedents for 1,2-diazine systems.

VariableCondition TypeFavored IsomerMechanistic Driver
Base Alkali (NaH, K₂CO₃, Cs₂CO₃)N-Alkyl Dissociated anion; N is softer nucleophile.[1]
Silver (Ag₂CO₃, Ag₂O)O-Alkyl Ag-N coordination; Orbital control.[1]
Solvent Polar Aprotic (DMF, DMSO)N-Alkyl Solvates cations well; leaves anion "naked".[1]
Non-polar (Toluene, Hexane)O-Alkyl Promotes tight ion pairing/coordination.[1]
Electrophile Alkyl Halides (Primary)N-Alkyl SN2 attack by N.
Alkyl Halides (Bulky/Secondary)Mix/O-Alkyl Steric hindrance at N forces O-attack.[1]
Method Mitsunobu (PPh₃/DEAD)N-Alkyl Proton transfer to betaine; N attacks R-OPPh₃⁺.

References

  • Regioselective Alkylation of 2-Pyridones (Analogous System)

    • Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.[1][4]

    • Source: J. Org.[1][4] Chem. 2024, 89, 20, 15091–15102.[1][4]

    • URL:[Link][1]

  • Silver Salt Effect

    • Title: Alkylations of Heterocyclic Ambident Anions II.
    • Source: J. Org.[1][4] Chem. 1970, 35, 8, 2517–2522.[1] (Classic foundational text on Ag vs Alkali salts).[1]

    • URL:[Link][1]

  • Pyridazinone Chemistry Review

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source: Advances in Heterocyclic Chemistry (ScienceDirect).[1]

    • URL:[Link][1]

  • Mitsunobu Reaction Selectivity

    • Title: N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.[1][6][7][8]

    • Source: Tetrahedron Letters, Volume 35, Issue 18, 1994, Pages 2819-2822.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the solubility challenges commonly encountered with this compound. More than 40% of new chemical entities are poorly soluble in water, which can significantly hinder research and development.[1][2] This guide offers a structured, question-and-answer approach to troubleshooting, grounded in scientific principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Why is my compound, 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, exhibiting poor aqueous solubility?

The solubility of a compound is dictated by its molecular structure. In the case of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, several structural features contribute to its limited aqueous solubility:

  • Pyridazinone Core: The pyridazinone ring system, while a versatile scaffold for bioactive compounds, can contribute to low water solubility due to its relatively rigid and planar structure.[3][4]

  • Thienyl Group: The presence of the lipophilic thienyl (thiophene) ring significantly increases the nonpolar surface area of the molecule, favoring partitioning into non-aqueous environments.

  • Aminopropyl Chain: While the aminopropyl group contains a basic nitrogen that can be protonated, the overall contribution to solubility is dependent on the pH of the solution. In its neutral form, the propyl chain adds to the molecule's hydrophobicity.

The interplay of these structural elements results in a molecule that is likely to be classified as poorly water-soluble, a common challenge in drug discovery.[1]

I'm observing inconsistent solubility results. What are the critical factors I should control in my experiments?

Inconsistent solubility data often stems from a lack of control over key experimental parameters. To ensure reproducible results, consider the following:

  • Purity of the Compound: Ensure the purity of your 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one sample. Impurities can act as nucleation sites or alter the solution's properties.

  • Temperature: Solubility is temperature-dependent. Precisely control and record the temperature during your experiments.[5] A water bath or incubator is recommended for maintaining a constant temperature.

  • Equilibration Time: Achieving equilibrium solubility is not instantaneous. The "shake-flask" method, a standard technique, typically requires shaking the compound in the solvent for 24 hours or more to ensure saturation.[5][6]

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities. Be aware of the solid-state form you are working with.

  • pH of the Medium: For ionizable compounds like this one, pH is a critical determinant of solubility.[7] Use calibrated pH meters and buffered solutions to maintain a constant pH.

How does pH influence the solubility of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, and how can I leverage this?

The aminopropyl group in your compound is a weak base. This means its ionization state, and therefore its solubility, is highly dependent on the pH of the aqueous medium.

  • At Low pH (Acidic Conditions): The primary amine group will be protonated, forming a positively charged ammonium ion (-NH3+). This ionized form is significantly more water-soluble than the neutral form.

  • At High pH (Basic Conditions): The amine group will be in its neutral, uncharged state (-NH2). In this form, the compound is more lipophilic and less water-soluble.

You can leverage this pH-dependent solubility to your advantage. For many weakly basic drugs, solubility increases as the pH of the environment decreases.[7]

Troubleshooting Workflow for pH Adjustment:

start Start: Poor Solubility Observed check_pka Determine or Estimate pKa of the Aminopropyl Group start->check_pka prepare_buffers Prepare a Series of Buffers with Decreasing pH check_pka->prepare_buffers solubility_test Conduct Solubility Tests in Each Buffer prepare_buffers->solubility_test analyze Analyze Supernatant for Dissolved Compound (e.g., HPLC, UV-Vis) solubility_test->analyze plot Plot Solubility vs. pH analyze->plot optimal_ph Identify Optimal pH for Desired Solubility plot->optimal_ph end End: Solubilized Compound optimal_ph->end

Caption: Workflow for pH-based solubility enhancement.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Use buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 5, 6, 7.4).

  • Add excess compound: Add an excess of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one to a known volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate solid from liquid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot the data: Plot solubility as a function of pH to determine the optimal pH range for your experiments.

It's important to note that the Henderson-Hasselbalch equation can provide a rough estimate, but experimental determination is crucial as interactions with buffer components can affect solubility.[8][9]

Aqueous buffers alone are insufficient. What are the next steps for enhancing solubility?

When pH adjustment is not enough, several formulation strategies can be employed. The choice of method depends on the desired final concentration and the downstream application.

A. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[10][11]

Co-solvent Typical Starting Concentration (% v/v) Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have cellular toxicity at higher concentrations. Often used for in vitro stock solutions.
Ethanol5-20%A commonly used, less toxic alternative to DMSO.
Polyethylene Glycol (PEG 300/400)10-30%Low toxicity and frequently used in pharmaceutical formulations.[12]
Propylene Glycol10-40%Another common, low-toxicity co-solvent.

Troubleshooting with Co-solvents:

start Start: Insufficient Aqueous Solubility select_cosolvent Select a Biocompatible Co-solvent (e.g., DMSO, Ethanol, PEG 400) start->select_cosolvent prepare_solutions Prepare a Concentration Gradient of the Co-solvent in Aqueous Buffer select_cosolvent->prepare_solutions dissolve Attempt to Dissolve the Compound in Each Co-solvent Concentration prepare_solutions->dissolve observe Visually Inspect for Precipitation and Measure Solubility dissolve->observe optimize Determine the Lowest Co-solvent Concentration that Achieves Desired Solubility observe->optimize end End: Solubilized Compound in Co-solvent System optimize->end

Caption: Decision tree for selecting and optimizing a co-solvent system.

B. Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[11] This is particularly useful for in vitro assays where maintaining a low organic solvent concentration is critical.

Surfactant Typical Concentration (% w/v) Notes
Polysorbate 80 (Tween® 80)0.1 - 2%A non-ionic surfactant commonly used in pharmaceutical formulations.[11][13]
Cremophor® EL0.1 - 5%A non-ionic surfactant, effective but requires careful consideration of potential toxicity.[12]

C. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment.[1][11]

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD).

  • Add excess compound: Add an excess of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours.

  • Separate and analyze: Centrifuge or filter the samples and quantify the dissolved compound in the supernatant.

  • Determine the optimal concentration: Identify the cyclodextrin concentration that provides the desired solubility.

I need to prepare a solid formulation. How can I improve the dissolution rate of my compound?

For solid dosage forms, enhancing the dissolution rate is key to improving bioavailability.[1] Several advanced techniques can be considered:

  • Micronization: This process reduces the particle size of the drug, which increases the surface area available for dissolution.[10][14] Techniques like jet milling can be employed.

  • Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier matrix at a molecular level.[2][15] This can be achieved through methods like:

    • Melting (Fusion) Method: The drug and carrier are melted together and then solidified.

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[1]

    • Hot-Melt Extrusion: A scalable technique where the drug and polymer are mixed and melted in an extruder.

  • Nanotechnology Approaches: Creating nanosuspensions or nanocrystals can dramatically increase the surface area and saturation solubility of a drug.[16]

Troubleshooting Guide: At-a-Glance

Issue Potential Cause Recommended Action
Precipitation upon dilution of DMSO stock solution The aqueous concentration of DMSO is too low to maintain solubility.Decrease the final dilution, increase the final DMSO concentration, or add a surfactant like Tween® 80 to the aqueous medium.
Cloudy solution after filtration Formation of colloidal particles or incomplete removal of solid.Use a finer pore size filter (e.g., 0.22 µm). Consider nephelometry to assess for low-level particulates.[17]
Low and variable bioavailability in vivo Poor dissolution in the gastrointestinal tract.Consider solid dispersion formulations or the use of solubility-enhancing excipients in the dosage form.[2]
Inconsistent results between batches Polymorphism or variations in particle size.Characterize the solid-state properties of each batch (e.g., using DSC, XRD, and particle size analysis).

This technical support guide provides a comprehensive framework for addressing the solubility challenges of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one. By systematically evaluating pH, co-solvents, and other formulation strategies, researchers can develop robust and reproducible methods for their specific experimental needs.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). PubMed. Retrieved February 14, 2026, from [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. (2021). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. Retrieved February 14, 2026, from [Link]

  • CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents. (n.d.). Google Patents.
  • 6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. (2011). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (2016). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. Retrieved February 14, 2026, from [Link]

  • 3(2H)-Pyridazinone | C4H4N2O | CID 68153. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved February 14, 2026, from [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (2021). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Study of pH-dependent drugs solubility in water. (2011). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023). BMG LABTECH. Retrieved February 14, 2026, from [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2015). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • Effects of drug solubility, drug loading, and polymer molecular weight on drug release from Polyox tablets. (2000). PubMed. Retrieved February 14, 2026, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2020). MDPI. Retrieved February 14, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. Retrieved February 14, 2026, from [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2017). MDPI. Retrieved February 14, 2026, from [Link]

  • Solubilizer Excipients. (n.d.). Protheragen. Retrieved February 14, 2026, from [Link]

  • A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC. (2020). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). ResearchGate. Retrieved February 14, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. (n.d.). ijprems.com. Retrieved February 14, 2026, from [Link]

  • An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. (2024). Preprints.org. Retrieved February 14, 2026, from [Link]

Sources

enhancing blood-brain barrier permeability of pyridazinone H3 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: CNS Drug Discovery Unit Subject: Optimization of Blood-Brain Barrier (BBB) Permeability for Pyridazinone H3 Antagonists

Welcome to the CNS Discovery Support Hub.

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Group Scope: Troubleshooting low brain penetration in pyridazinone-based Histamine H3 Receptor (H3R) antagonists.

You are likely accessing this guide because your lead pyridazinone compound shows potent


 values (<10 nM) in vitro but fails to demonstrate efficacy in in vivo behavioral models (e.g., dipsogenia or social recognition tasks), likely due to a low Brain-to-Plasma ratio (

).

This guide synthesizes field-proven medicinal chemistry strategies with rigorous assay protocols to resolve this bottleneck.

Module 1: Diagnostic Decision Tree

Before altering your chemical series, you must diagnose the mechanism of low permeability. Is it poor passive diffusion or active efflux?

BBB_Troubleshooting Start Issue: Low In Vivo Efficacy Step1 Check Passive Permeability (PAMPA-BBB) Start->Step1 Decision1 Pe > 10^-6 cm/s? Step1->Decision1 Step2 Check Active Efflux (MDCK-MDR1 Assay) Decision1->Step2 Yes Result1 Problem: High Polarity/MW Action: Optimize Lipophilicity (LogD) Decision1->Result1 No Decision2 Efflux Ratio (ER) > 2.5? Step2->Decision2 Result2 Problem: P-gp Substrate Action: Reduce H-Bond Donors Mask Polar Groups Decision2->Result2 Yes Result3 Problem: High Plasma Binding Action: Measure Kp,uu Decision2->Result3 No

Figure 1: Diagnostic workflow for isolating the cause of low CNS exposure. Note that pyridazinones are frequent substrates for P-glycoprotein (P-gp).

Module 2: The "Why" – Physicochemical Barriers

FAQ: My compound has a cLogP of 3.5. Why is it not crossing the BBB? Lipophilicity alone is insufficient. The pyridazinone core possesses specific polarity issues that often trigger P-gp efflux. We utilize the CNS Multiparameter Optimization (CNS MPO) score, which aligns six physicochemical properties to predict success.[1]

The Pyridazinone Liability: The pyridazinone ring (specifically the amide-like lactam moiety) acts as a Hydrogen Bond Acceptor (HBA) and, if unsubstituted, a Hydrogen Bond Donor (HBD).

  • Rule of Thumb: High HBD count (>2) significantly increases the energy penalty for desolvation required to cross lipid membranes and increases affinity for P-gp.

  • Target Metrics:

    • CNS MPO Score: > 4.0 (Scale 0-6).

    • TPSA: < 90 Ų.

    • HBD Count: 0 or 1 (Strict limit).

    • MW: < 450 Da (Smaller is better for paracellular "leakiness," though tight junctions usually prevent this).

Data Summary: Impact of HBD on Efflux | Compound Class | HBD Count | MDCK-MDR1 Efflux Ratio (ER) | Brain/Plasma (


) |
| :--- | :---: | :---: | :---: |
| Unsubstituted Pyridazinone | 2 | > 15.0 (High Efflux) | < 0.1 |
| N-Methyl Pyridazinone | 1 | 3.0 - 5.0 | 0.3 - 0.5 |
| N-Alkyl + Ether Linker (e.g., ABT-239) | 0 | < 2.0 (Low Efflux) | > 1.0 |

Module 3: Experimental Protocols (The "How")

Protocol: Bidirectional MDCK-MDR1 Permeability Assay Standard Caco-2 assays are insufficient for CNS prediction because they express lower levels of P-gp (MDR1) than the BBB. Use MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with human MDR1).[2]

Reagents:

  • Cell Line: MDCK-MDR1 (confluent monolayer, TEER > 1000 Ω·cm²).[3][4][5]

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Inhibitor (Diagnostic): Cyclosporine A (10 µM) or Verapamil (50 µM).

  • Receiver Fluid: HBSS + 1% BSA (to maintain sink conditions for lipophilic drugs).

Workflow:

  • Preparation: Seed cells on Transwell® inserts (0.4 µm pore). Culture for 4-5 days.

  • Dosing: Prepare compound at 5 µM in Transport Buffer.

  • Bidirectional Transport:

    • A-to-B (Apical to Basolateral): Mimics blood-to-brain influx. Add drug to Apical chamber.

    • B-to-A (Basolateral to Apical): Mimics brain-to-blood efflux. Add drug to Basolateral chamber.

  • Incubation: Incubate at 37°C for 60 minutes with orbital shaking (50 rpm).

  • Sampling: Collect aliquots from receiver compartments.

  • Analysis: Quantify via LC-MS/MS.

Calculation:




[2][3][4]

Interpretation:

  • ER < 2.0: Passive diffusion dominates. Good CNS candidate.

  • ER > 2.0: P-gp substrate.[2]

  • ER + Inhibitor

    
     1.0:  Confirms P-gp mediated efflux. Action required: Structural modification. [6][7]
    

Module 4: Chemical Optimization Strategies (The "Fix")

FAQ: How do I modify the pyridazinone core to reduce efflux without killing H3 potency? The goal is to mask the polar surface area while maintaining the pharmacophore required for H3R binding (typically a basic amine connected to an aromatic core).

SAR_Optimization Core Pyridazinone Core Strat1 Strategy 1: N-Alkylation (R2) Core->Strat1 Strat2 Strategy 2: Rigidification Core->Strat2 Strat3 Strategy 3: Linker Optimization Core->Strat3 Effect1 Removes HBD Reduces P-gp Recognition Strat1->Effect1 Effect2 Lowers Entropy Penalty Examples: Pyrrolidines Strat2->Effect2 Effect3 Ether vs. Alkyl Adjusts LogD/TPSA Strat3->Effect3

Figure 2: SAR modification strategies for the pyridazinone scaffold to enhance BBB permeability.

Specific Chemical Tactics:

  • N-Alkylation (The "ABT-239" Approach):

    • Issue: The lactam NH is a donor.

    • Fix: Alkylate the nitrogen at position 2 (R2).

    • Example: Introduction of a methyl or ethyl group. This removes the HBD and significantly lowers the Efflux Ratio.[8]

    • Caution: Ensure the R2 group does not clash with the receptor pocket. Small alkyls are usually tolerated.

  • Side Chain Rigidification:

    • Issue: Flexible alkyl chains (e.g., propoxy linkers) have high entropic penalties upon binding and permeation.

    • Fix: Constrain the basic amine into a cycle (e.g., pyrrolidine, piperidine) or rigidify the linker (e.g., cyclobutyl).

    • Benefit: Rigid analogs often show improved metabolic stability and permeability (lower rotatable bond count).

  • LogD Tuning via Heterocycles:

    • Issue: If the molecule is too lipophilic (LogP > 4), it gets trapped in the membrane or cleared by the liver.

    • Fix: Replace the phenyl ring attached to the pyridazinone with a pyridine or pyrimidine. This lowers LogP slightly (improving solubility) without adding HBDs.

References

  • CNS Multiparameter Optimization (MPO): Wager, T. T., et al. (2010).[9] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.

  • Pyridazinone H3 Antagonist SAR (ABT-239): Esbenshade, T. A., et al. (2005). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology.

  • MDCK-MDR1 Assay Validation: Wang, Q., et al. (2005).[4] "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood–brain barrier." International Journal of Pharmaceutics.

  • Reducing P-gp Efflux Strategies: Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry.

  • Amine-Constrained Pyridazinone Analogs: Cowart, M. D., et al. (2011).[10] "Amine-constrained pyridazinone histamine H3 receptor antagonists."[10] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation & Comparative

Navigating the Patent Landscape of 6-(Thienyl)pyridazin-3(2H)-ones: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyridazinone scaffold represents a privileged core structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within this diverse chemical space, 6-(thienyl)pyridazin-3(2H)-one derivatives, particularly those bearing aminoalkyl substituents at the N-2 position, have emerged as a focal point of patent literature, showcasing their potential across a spectrum of therapeutic areas. While a specific patent for 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one remains elusive in broad searches, a deep dive into the patent landscape reveals a rich tapestry of structurally related compounds, offering valuable insights into the structure-activity relationships (SAR) that govern their therapeutic applications.

This guide provides an in-depth comparison of patented 6-(thienyl)pyridazin-3(2H)-one analogs and related pyridazinone derivatives. By synthesizing information from key patents and relevant scientific literature, we aim to equip researchers with the foundational knowledge to navigate this competitive landscape, understand the nuances of experimental design, and inspire novel molecular designs.

The Pyridazinone Core: A Scaffold of Therapeutic Versatility

The inherent chemical properties of the pyridazinone ring system, including its planarity, hydrogen bonding capabilities, and susceptibility to substitution at various positions, have made it a cornerstone in the design of bioactive molecules. Patent literature is replete with examples of pyridazinone derivatives targeting a wide array of biological targets.

A notable patent, US4667033A, specifically claims substituted 6-(thien-2-yl)-3(2H)-pyridazinones, highlighting the early interest in this particular structural motif.[1] While this patent focuses on a different substitution pattern, it underscores the foundational importance of the 6-(thienyl)pyridazinone core. Subsequent patent filings have expanded upon this theme, exploring diverse substitutions to modulate the pharmacological profile of these compounds.

Comparative Analysis of Patented Pyridazinone Derivatives

The therapeutic potential of pyridazinone derivatives is broad, with patents claiming their utility in oncology, neuromuscular disorders, and diseases of the central nervous system. The table below summarizes key patent information for different classes of pyridazinone derivatives, offering a comparative overview of their claimed applications and substitution patterns.

Patent NumberTherapeutic Target/IndicationKey Structural Features of Claimed Compounds
US8580781B2Tyrosine kinase inhibitors (c-Met) for cancer therapy.[2]Varied aryl and heteroaryl substitutions at the 6-position of the pyridazinone core.
US11091464B2Treatment of neuromuscular disorders.[3]Broad claims covering a wide range of substituents on the pyridazinone ring.
US8586588Histamine H3 receptor ligands for neurological and psychiatric disorders.Aryl pyridazinone derivatives.
US6194411B1α1- and α2-adrenoceptor antagonists for benign prostate hyperplasia.[4]Diverse substitution patterns on the pyridazinone scaffold.
CN101537006BAntitumor agents, particularly for liver cancer.[5]Compounds with a 6-phenylpyridazin-3(2H)-one core structure.[5]

This comparative data reveals a clear trend: the biological activity of pyridazinone derivatives is exquisitely sensitive to the nature and position of their substituents. For researchers focused on 6-(thienyl)pyridazin-3(2H)-ones, this highlights the critical importance of exploring a diverse range of substituents at the N-2 position and on the thienyl ring to identify novel and potent therapeutic agents.

Experimental Protocols: A Foundation for Discovery

The validation of therapeutic claims in patent literature rests on robust experimental data. Below are representative protocols for key assays commonly employed in the evaluation of pyridazinone derivatives, providing a methodological framework for researchers in this field.

General Synthesis of 6-(Aryl/Heteroaryl)-Pyridazin-3(2H)-ones

The synthesis of the pyridazinone core is a critical first step. A general and widely applicable method involves the condensation of a β-aroylpropionic acid with hydrazine hydrate.

Synthesis A β-Aroylpropionic Acid C 6-Aryl-4,5-dihydropyridazin-3(2H)-one A->C Reflux B Hydrazine Hydrate B->C D Dehydrogenation C->D E 6-Arylpyridazin-3(2H)-one D->E

General synthetic scheme for 6-arylpyridazin-3(2H)-ones.

Step-by-Step Protocol:

  • A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is refluxed for 4-8 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol, water) and dried.

  • If the aromatic pyridazinone is desired, the dihydropyridazinone intermediate is subjected to a dehydrogenation step, often using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.

  • The final product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: c-Met)

As exemplified in patent US8580781B2, many pyridazinone derivatives are evaluated for their ability to inhibit protein kinases.[2]

Kinase_Assay cluster_0 Assay Components cluster_1 Reaction & Detection Kinase Recombinant Kinase (e.g., c-Met) Incubation Incubation at 30°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (γ-32P or Eu-chelate) ATP->Incubation Compound Test Compound (Pyridazinone Derivative) Compound->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection

Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and a protein kinase.

  • Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (often radiolabeled or chelated for detection) and a specific peptide substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, time-resolved fluorescence resonance energy transfer [TR-FRET] for Eu-chelated ATP).

  • Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the kinase activity.

Future Directions and Untapped Potential

The existing patent literature provides a solid foundation for the development of novel 6-(thienyl)pyridazin-3(2H)-one derivatives. However, significant opportunities for innovation remain. The exploration of a wider range of aminoalkyl substituents at the N-2 position, including those with chiral centers or cyclic constraints, could lead to compounds with improved potency and selectivity. Furthermore, the application of these compounds to novel therapeutic areas beyond those already claimed in patents represents a promising avenue for future research.

By leveraging the insights gleaned from the existing patent landscape and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Pyridazinone deriv
  • Pyridazinone compounds and uses thereof. US11091464B2.
  • Application of pyridazinone compounds in preparing antitumor drugs. CN101537006B.
  • 3(2H)-pyridazinone derivatives and pharmaceutical compositions containing these compounds. US6194411B1.
  • Aryl Pyridazinone Derivatives and their use as H3 receptor ligands. US8586588.
  • Substituted 6-(thien-2-yl)-3(2H)-pyridazinones. US4667033A.

Sources

A Researcher's Guide to Reproducing Biological Data for 6-Thienyl-Pyridazinone Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical comparison of 6-thienyl-pyridazinone inhibitors, focusing on the reproduction of their biological data. As Senior Application Scientists, we aim to provide not just a set of instructions, but a framework for understanding the experimental choices and ensuring the integrity of your results. This document will delve into the mechanism of action of these compounds, provide detailed protocols for their evaluation, and compare their performance against other relevant inhibitors.

Introduction: The Therapeutic Potential of 6-Thienyl-Pyridazinone Inhibitors

Pyridazinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, analgesic, cardiotonic, and anticancer effects[1][2]. A key mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3].

The 6-thienyl-pyridazinone scaffold, in particular, has shown promise as a modulator of various physiological processes. The thienyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity. This guide will focus on their activity as inhibitors of Phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiovascular tissues, platelets, and adipose tissue[1][4]. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic effects in the heart and vasodilation, making it a valuable target for the treatment of heart failure[5].

Mechanism of Action: Targeting Phosphodiesterase 3 (PDE3)

PDE3 inhibitors exert their effects by preventing the breakdown of cAMP. In cardiac muscle, elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium concentration and enhanced myocardial contractility[4]. In vascular smooth muscle cells, increased cAMP levels also activate PKA, which leads to the inhibition of myosin light chain kinase and subsequent vasodilation[4]. This dual action of positive inotropy and vasodilation makes PDE3 inhibitors effective agents for the management of acute heart failure.

PDE3 Inhibition Pathway Inhibitor 6-Thienyl-Pyridazinone Inhibitor PDE3 Phosphodiesterase 3 (PDE3) Inhibitor->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Ca_influx Increased Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Myocardial Contractility Ca_influx->Contraction Vasodilation Vasodilation MLCK->Vasodilation

Caption: Signaling pathway of PDE3 inhibition by 6-thienyl-pyridazinone.

Reproducing the Biological Data: A Step-by-Step Protocol for PDE3 Inhibition Assay

To ensure the reproducibility of biological data, a detailed and well-controlled experimental protocol is paramount. The following is a comprehensive, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a 6-thienyl-pyridazinone inhibitor against PDE3. This protocol is based on established methods for PDE activity assays[6][7].

Materials and Reagents
  • Recombinant human PDE3A (BPS Bioscience, Cat. No. 79334)[8]

  • 6-thienyl-pyridazinone test compound

  • Zardaverine (as a reference PDE3 inhibitor)[9]

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Malachite Green-based phosphate detection reagent (e.g., Abcam, ab139460)[6]

  • 96-well microplates

  • Microplate reader

Experimental Workflow

PDE3_Inhibition_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep_Reagents Add_Inhibitor Add Serial Dilutions of Inhibitor to Plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add PDE3 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with cAMP Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Add_Nucleotidase Add 5'-Nucleotidase Incubate->Add_Nucleotidase Incubate2 Incubate Add_Nucleotidase->Incubate2 Add_Detection Add Phosphate Detection Reagent Incubate2->Add_Detection Read_Absorbance Read Absorbance at 620 nm Add_Detection->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the PDE3 inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the 6-thienyl-pyridazinone test compound and the reference inhibitor (Zardaverine) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and reference compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant PDE3A enzyme to the desired concentration in cold assay buffer immediately before use.

    • Prepare the cAMP substrate solution in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add 25 µL of the serially diluted test compound or reference inhibitor. For control wells, add 25 µL of assay buffer with the same percentage of DMSO.

    • Add 25 µL of the diluted PDE3A enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the cAMP substrate solution to all wells.

    • Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the PDE3 reaction and initiate the 5'-nucleotidase reaction by adding 25 µL of 5'-nucleotidase solution.

    • Incubate the plate at 30°C for 15-20 minutes.

    • Add 100 µL of the malachite green-based phosphate detection reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = 100 x (1 - (Absorbance of inhibitor well / Absorbance of control well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Analysis: 6-Thienyl-Pyridazinone vs. Other PDE3 Inhibitors

To provide a comprehensive understanding of the performance of 6-thienyl-pyridazinone inhibitors, it is essential to compare their activity with established PDE3 inhibitors. The following table summarizes the reported IC50 values for various PDE3 inhibitors. It is important to note that these values may vary depending on the specific assay conditions and the source of the enzyme.

Inhibitor ClassCompoundPDE3 IC50 (µM)Reference
Pyridazinone Zardaverine 0.58 [9]
PyridinoneMilrinone~0.5 - 1.0[1]
QuinolinoneCilostazol~0.2 - 0.7[1]
ImidazoloneEnoximone~1.0 - 2.0[1]

Note: The IC50 value for a specific 6-thienyl-pyridazinone derivative would need to be determined experimentally using the protocol described above for a direct comparison. The value for Zardaverine, a pyridazinone-based inhibitor, is provided as a relevant benchmark.

Conclusion and Future Directions

This guide has provided a comprehensive framework for reproducing and evaluating the biological data of 6-thienyl-pyridazinone inhibitors, with a specific focus on their activity against PDE3. By following the detailed protocol and understanding the underlying mechanism of action, researchers can generate reliable and reproducible data. The comparative analysis with other PDE3 inhibitors highlights the potential of the pyridazinone scaffold in developing potent and selective therapeutic agents.

Future research in this area should focus on synthesizing and evaluating a broader range of 6-thienyl-pyridazinone derivatives to establish a clear structure-activity relationship (SAR). Furthermore, in vivo studies are necessary to assess the pharmacokinetic properties, efficacy, and safety of these promising compounds in relevant animal models of cardiovascular disease.

References

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences.
  • Al-Rashed, F., & Trawally, M. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark. [Link]

  • BPS Bioscience. (n.d.). PDE3A Assay Kit. Retrieved from [Link]

  • Gherdan, V. R., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Göksu, S., et al. (2003). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Archiv der Pharmazie.
  • BPS Bioscience. (n.d.). PDE3B Assay Kit. Retrieved from [Link]

  • Keravis, T., & Lugnier, C. (2004). Phosphodiesterase Methods and Protocols. Methods in Molecular Biology.
  • Li, H., et al. (2021).
  • MDPI. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. [Link]

  • MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. [Link]

  • MDPI. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. [Link]

  • National Center for Biotechnology Information. (2011). Phosphodiesterase Inhibitors.
  • National Center for Biotechnology Information. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (1991). Zardaverine as a selective inhibitor of phosphodiesterase isozymes. PubMed. [Link]

  • Rabe, K. F., et al. (1994). The role of phosphodiesterase isozymes in the regulation of human bronchial smooth muscle tone.
  • ResearchGate. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. [Link]

  • Sino Biological. (n.d.). PDE3B, Active. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Validating Benchmark Compounds for Pyridazinone Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyridazinones

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] In the realm of inflammation, these heterocyclic compounds have garnered significant attention as promising alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] Many pyridazinone derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, pivotal mediators of pain and inflammation.[2][4] The development of selective COX-2 inhibitors is a key challenge, aiming to retain therapeutic efficacy while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the anti-inflammatory potential of novel pyridazinone compounds. We will delve into the rationale for selecting appropriate benchmark compounds, provide detailed, field-proven experimental protocols, and illustrate key biological pathways and workflows. Our approach is grounded in establishing a self-validating experimental system to ensure data integrity and reproducibility.

Pillar 1: The Strategic Selection of Benchmark Compounds

To accurately contextualize the anti-inflammatory profile of a novel pyridazinone derivative, it is imperative to compare its activity against well-characterized reference compounds. A robust validation strategy employs benchmarks that represent different mechanisms of action. This allows for a multi-faceted understanding of the test compound's potency, selectivity, and potential therapeutic niche.

We recommend a tripartite panel of benchmarks:

  • Indomethacin (Non-Selective COX Inhibitor): A potent, classic NSAID that inhibits both COX-1 and COX-2 enzymes.[5][6] It serves as a benchmark for raw anti-inflammatory potency but is also associated with gastrointestinal side effects due to COX-1 inhibition.[6][7] Its inclusion helps to position the test compound's efficacy against a widely used, powerful anti-inflammatory agent.[5]

  • Celecoxib (Selective COX-2 Inhibitor): The archetypal COX-2 selective inhibitor ("coxib").[8][9] Comparing a novel pyridazinone to celecoxib is crucial for evaluating its COX-2 selectivity—a key objective in modern NSAID development to improve gastric safety.[2][10] Many pyridazinone development programs specifically aim to create compounds with high COX-2 selectivity.[2]

  • Dexamethasone (Corticosteroid): A synthetic glucocorticoid with broad and potent anti-inflammatory effects.[11] Unlike NSAIDs, its primary mechanism involves inhibiting the expression of multiple pro-inflammatory genes by modulating transcription factors like NF-κB.[11][12] Dexamethasone serves as a high-efficacy positive control, especially in cell-based assays involving lipopolysaccharide (LPS) stimulation, and represents a distinct, non-COX-inhibitory mechanism of action.[13][14]

This curated set of benchmarks provides a comprehensive landscape against which the activity of a new pyridazinone can be mapped, offering insights into its potency, selectivity, and mechanistic profile.

Pillar 2: In Vitro Validation Workflows & Protocols

The following protocols are designed to be robust and reproducible, forming a self-validating system for assessing anti-inflammatory activity. We will begin with a direct enzymatic assay and progress to cell-based models that reflect a more complex physiological environment.

Experimental Workflow Overview

The overall workflow for in vitro validation is a multi-step process designed to screen and characterize compounds methodically.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis A Compound Preparation (Test Pyridazinone & Benchmarks) B Protein Denaturation Assay (General Anti-inflammatory Potential) A->B C Fluorometric COX-2 Inhibition Assay B->C Proceed with hits H Calculate IC50 Values (COX-2 Assay) C->H D Cell Culture (RAW 264.7 Macrophages) E LPS Stimulation & Compound Treatment D->E F Nitric Oxide (NO) Assay (Griess Reaction) E->F G Cytokine Quantification (TNF-α, IL-6 by ELISA) E->G I Calculate % Inhibition (NO & Cytokine Assays) F->I G->I J Comparative Analysis vs. Benchmarks H->J I->J G cluster_cytoplasm Cytoplasm cluster_nfkb Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Mediators Inflammatory Mediators (Cytokines, NO, Prostaglandins) Genes->Mediators Transcription & Translation

Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.

Authoritative Grounding: The activation of NF-κB is a critical event in inflammatory responses. [4]Inhibition of this pathway is a key target for anti-inflammatory drugs. Pyridazinone derivatives may exert their effects by modulating various points in this cascade, in addition to direct enzyme inhibition. [15]

Comparative Data Summary

All quantitative data should be summarized in clear, structured tables for easy comparison. This allows for an objective assessment of the test compound's performance against the established benchmarks.

Table 1: Comparative COX-2 Inhibition

Compound COX-2 IC50 (µM) Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Pyridazinone Experimental Value Experimental Value
Indomethacin ~0.42 [10] ~0.50 [10]

| Celecoxib | ~0.35 [10]| ~37.03 [10]|

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells (% Inhibition at 10 µM)

Compound NO Production Inhibition (%) TNF-α Secretion Inhibition (%) IL-6 Secretion Inhibition (%)
Test Pyridazinone Experimental Value Experimental Value Experimental Value
Indomethacin Experimental Value Experimental Value Experimental Value
Celecoxib Experimental Value Experimental Value Experimental Value

| Dexamethasone | High Inhibition | High Inhibition | High Inhibition |

Conclusion and Future Directions

This guide outlines a foundational strategy for validating the anti-inflammatory activity of novel pyridazinone compounds. By employing a carefully selected panel of benchmark drugs and utilizing a series of robust, mechanistically relevant in vitro assays, researchers can build a comprehensive and reliable profile of their lead candidates. Positive results from these assays, demonstrating potent and preferably selective activity, provide a strong rationale for advancing compounds to more complex in vivo models of inflammation, such as the carrageenan-induced rat paw edema model, to assess efficacy and safety in a whole-organism context. [1][10]

References

  • Asif M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Link]

  • Das, R., et al. (2016). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini-Reviews in Medicinal Chemistry.
  • Proksch, P., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Abdel-rahman, A. A. H., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Varacallo, M. (2024). Indomethacin. StatPearls - NCBI Bookshelf. [Link]

  • Lodge, P. A. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC. [Link]

  • Calderón-Montaño, J. M., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. [Link]

  • Kim, B. H., et al. (2012). Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. PMC. [Link]

  • Eweda, M. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

  • Sygnature Discovery. (2023). A preclinical PK/PD mouse model of LPS induced inflammation permits targeting of inflammatory pathways. Sygnature Discovery. [Link]

  • Wikipedia. (n.d.). Indometacin. Wikipedia. [Link]

  • Ye, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin? Patsnap Synapse. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Rahman, H., et al. (2021). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]

  • Taylor & Francis. (n.d.). Indometacin – Knowledge and References. Taylor & Francis. [Link]

  • Vandewalle, J., et al. (2018). Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β. Frontiers. [Link]

  • Yin, Y., et al. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Li, X., et al. (2017). Dexamethasone attenuates LPS-induced changes in expression of urea transporter and aquaporin proteins, ameliorating brain endotoxemia in mice. PMC. [Link]

  • Encyclopedia.pub. (2023). Indomethacin-Induced Inflammation in Brief. Encyclopedia.pub. [Link]

  • Hossain, M. S., et al. (2023). In vitro Anti-inflammatory, Antioxidant and Membrane Stabilization Activities of Leaf Extracts of Byttneria pilosa Roxb. Bangladesh Journals Online. [Link]

  • Espinosa-Garcia, G., et al. (2017). Intranasal delivery of dexamethasone efficiently controls LPS-induced murine neuroinflammation. Clinical and Experimental Immunology. [Link]

  • El-Malah, A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]

  • Ameena, M., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. PMC. [Link]

  • Anilocus. (2025). Intracellular Cytokine Staining Protocol. Anilocus. [Link]

  • BenchSci. (n.d.). How to Choose the Right Cytokine Detection Method for Your Research? BenchSci. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.